2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O5/c1-14-6-8-16(12-18(14)25)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKRLGOIWRDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer properties, antimicrobial effects, and its mechanism of action based on available research findings.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole and pyridine rings are particularly significant in influencing its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activities. The compound has shown promising results in various cancer cell lines:
- Cell Line Testing : In vitro studies demonstrated that the compound has an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
These results suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity:
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The oxadiazole ring is known to disrupt cellular processes essential for cancer cell survival.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can activate apoptosis-related pathways by modulating Bcl-2 family proteins and caspases.
- Antimicrobial Mechanism : The interaction with bacterial cell membranes and inhibition of DNA synthesis may contribute to its antimicrobial efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where this compound was highlighted for its superior activity compared to others in the series. The study utilized molecular docking simulations to predict binding affinities with target proteins involved in cancer progression, further supporting its potential therapeutic applications.
Scientific Research Applications
Overview
The compound 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure incorporates various functional groups that suggest a range of biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyridine derivatives can exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms that may involve the inhibition of specific enzymes or pathways critical for tumor growth.
- Case Study : A related oxadiazole derivative demonstrated substantial growth inhibition against human tumor cells in vitro, suggesting that the compound could be a candidate for further anticancer drug development .
Anti-inflammatory Properties
Compounds featuring similar structural elements have been evaluated for their anti-inflammatory potential. The oxadiazole ring is particularly noted for its ability to modulate inflammatory pathways.
- Research Findings : In silico studies have indicated that derivatives similar to the compound could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Antimicrobial Activity
The presence of aromatic rings and heteroatoms in the compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties.
- Example : Studies on oxadiazole derivatives have shown promising results against various microbial strains, indicating that modifications to the existing structure could yield effective antimicrobial agents .
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under acidic conditions. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt for linking the pyridinone and acetamide moieties.
- Cyclization : Optimize reaction time and temperature (e.g., 80–100°C in DMF) to ensure complete oxadiazole formation.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Yield Optimization : Replace batch reactors with continuous flow systems to enhance reproducibility and scalability .
Basic: How should researchers characterize the compound’s structural integrity?
Methodological Answer:
Use a combination of:
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks (e.g., oxadiazole C=N peaks at ~160–165 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragment patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in analogous pyridinone-acetamide structures .
Advanced: How can computational methods guide the optimization of reaction conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps.
- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to predict viable synthetic pathways and side reactions .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loading .
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP-based cell viability assays for cytotoxicity).
- Metabolic Stability Testing : Compare results in different cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific artifacts.
- Structural Confirmation : Verify compound identity via LC-MS post-assay to rule out degradation .
Advanced: What strategies are effective for studying the compound’s pharmacokinetics in vivo?
Methodological Answer:
- Radiolabeling : Introduce or isotopes at the acetamide methyl group for tracking absorption/distribution.
- Microsampling : Use serial blood draws in rodent models to construct time-concentration curves.
- Metabolite Identification : Employ HPLC-MS/MS to detect phase I/II metabolites in plasma and excreta .
Basic: What solvent systems are suitable for solubility and stability testing?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 1.2).
- Stability Studies : Incubate at 37°C for 24–72 hours, monitoring degradation via HPLC-UV at 254 nm. Adjust buffers to maintain pH 5–8 for optimal stability .
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Protein Binding Assays : Measure free fraction in plasma using equilibrium dialysis.
- Pharmacodynamic Markers : Corrogate target engagement (e.g., enzyme inhibition) with tissue biopsies.
- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve absorption .
Advanced: What structural modifications could enhance selectivity for target enzymes?
Methodological Answer:
- SAR Studies : Systematically vary substituents on the 3,4-dimethoxyphenyl and pyridinone rings.
- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases vs. phosphatases).
- Proteomic Profiling : Employ kinome-wide screens to identify off-target interactions .
Advanced: How to validate reaction intermediates prone to tautomerization or isomerization?
Methodological Answer:
- Variable Temperature NMR : Monitor chemical shift changes to detect tautomeric equilibria.
- Crystallography : Resolve ambiguous structures, particularly for enol-keto tautomers in the pyridinone core .
- Dynamic HPLC : Use chiral columns to separate and quantify isomerization products .
Advanced: What methodologies are recommended for elucidating degradation pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
